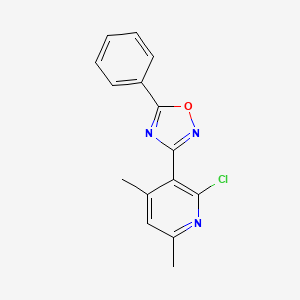
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
説明
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CDPOP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique structure and properties, which make it a promising candidate for a range of applications, including as a fluorescent probe, a photosensitizer, and a potential therapeutic agent.
作用機序
The mechanism of action of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to involve the formation of a charge-transfer complex between the pyridine and oxadiazole moieties. This complex results in the emission of fluorescence, which can be detected and quantified using various spectroscopic techniques.
Biochemical and physiological effects:
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to be relatively non-toxic and biocompatible, making it a promising candidate for use in biological systems. Studies have demonstrated that the compound can penetrate cell membranes and accumulate in cells, where it can be used to monitor various cellular processes. 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has also been shown to have antioxidant properties, which may make it useful for protecting cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is its strong fluorescence emission, which makes it a useful tool for monitoring biological processes in real-time. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has some limitations, including its relatively low quantum yield and susceptibility to photobleaching, which can limit its usefulness in some applications.
将来の方向性
There are several potential future directions for research on 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus is the optimization of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine for use as a photosensitizer in photodynamic therapy. Additionally, researchers are exploring the use of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine in new applications, such as in the development of biosensors for detecting specific biomolecules. Overall, 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is a promising compound with a range of potential applications in scientific research.
科学的研究の応用
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has been widely used as a fluorescent probe in various biological and chemical systems. The compound exhibits strong fluorescence emission in the visible region, making it a useful tool for monitoring biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has also been used as a photosensitizer for photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent and generate reactive oxygen species that can destroy cancer cells.
特性
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-8-10(2)17-13(16)12(9)14-18-15(20-19-14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHKEVZJUEABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-pyridin-4-yl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B4329401.png)
![methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329409.png)

![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![5-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329437.png)
![1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)

![ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile](/img/structure/B4329463.png)
![N,N,N'-trimethyl-N'-phenyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine](/img/structure/B4329466.png)
![2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B4329472.png)
![2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4329483.png)
![3-amino-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4329500.png)